![molecular formula C24H21N3O3 B12177307 N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12177307.png)
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-3-phenyl-3,4-dihydroquinazoline core substituted at position 7 with a carboxamide group linked to a 2-(4-methoxyphenyl)ethyl chain. Its molecular formula is C₂₄H₂₁N₃O₃, with a molecular weight of 399.45 g/mol.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-30-20-10-7-17(8-11-20)13-14-25-23(28)18-9-12-21-22(15-18)26-16-27(24(21)29)19-5-3-2-4-6-19/h2-12,15-16H,13-14H2,1H3,(H,25,28) |
InChI Key |
YCMCMRPUUSKELW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Assembly
A streamlined synthesis of the quinazoline core leverages a domino three-component reaction involving arenediazonium salts, nitriles, and bifunctional aniline derivatives. In this method, N-arylnitrilium intermediates form via the reaction of arenediazonium salts with nitriles under metal-free conditions. Subsequent nucleophilic addition and cyclization with 2-amino-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide yield the target compound. Key advantages include:
-
Functional group tolerance : Methoxy and phenyl substituents remain intact during cyclization.
-
Yield optimization : Adjusting stoichiometric ratios of reactants and bases (e.g., K₂CO₃) improves yields to 68–76%.
Stepwise Synthesis Strategies
Quinazoline Core Construction
The quinazoline scaffold is synthesized via cyclocondensation of anthranilic acid derivatives. For example, 2-aminoterephthalic acid undergoes selective esterification at the 4-position, followed by treatment with thionyl chloride to form an acid chloride intermediate. Reaction with ammonium isothiocyanate generates a thiourea derivative, which cyclizes to 3,4-dihydroquinazoline-4-one under basic conditions.
Introduction of the 7-Carboxamide Group
The 7-carboxamide moiety is introduced through coupling reactions. In one protocol, the carboxylic acid intermediate (e.g., 7-carboxy-3-phenyldihydroquinazolin-4-one) is activated using N,N′-carbonyldiimidazole (CDI) and reacted with 2-(4-methoxyphenyl)ethylamine. This step typically achieves 70–85% yield when conducted in anhydrous dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst.
N-Alkylation for Ethyl Side Chain Installation
The ethyl side chain is appended via alkylation of the quinazoline nitrogen. For instance, treating 3-phenyl-4-oxo-3,4-dihydroquinazoline-7-carbonyl chloride with 2-(4-methoxyphenyl)ethyl bromide in acetonitrile, using potassium carbonate as a base, affords the target compound in 65–72% yield.
Solid-Phase Synthesis for Scalable Production
Resin-Bound Intermediate Strategy
A solid-phase approach employs N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid anchored to Wang resin. Sequential deprotection, coupling with 2-(4-methoxyphenyl)ethylamine, and cyclization under microwave irradiation (120°C, 30 min) yield the quinazoline core. Cleavage from the resin using trifluoroacetic acid (TFA) achieves 58–64% purity, with HPLC purification enhancing it to >95%.
Green Chemistry Methods
Solvent-Free Cyclization Using PEG-400
Polyethylene glycol (PEG-400) serves as a recyclable reaction medium for quinazolinone synthesis. Heating a mixture of 2-aminobenzamide, benzaldehyde, and 2-(4-methoxyphenyl)ethylamine in PEG-400 at 80°C for 4 hours induces cyclization, yielding the product in 82% yield. This method reduces waste and eliminates toxic solvents.
Comparative Analysis of Preparation Methods
Key Intermediates and Their Roles
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Research has demonstrated that quinazoline derivatives can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance, studies have shown that modifications to the quinazoline scaffold can enhance its efficacy against Polo-like kinase 1 (Plk1), a key regulator in cell division that is often overexpressed in cancers .
Case Study: Inhibition of Polo-like Kinase 1
- Objective : To evaluate the anticancer potential of quinazoline derivatives.
- Methodology : Synthesis of various derivatives, including N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide, followed by in vitro assays to assess their inhibitory effects on Plk1.
- Findings : The compound exhibited significant inhibitory activity, leading to reduced cell viability in cancer cell lines.
Anticonvulsant Properties
Another promising application of this compound is in the treatment of epilepsy and other seizure disorders. Quinazoline derivatives are known for their anticonvulsant properties, which have been attributed to their ability to modulate neurotransmitter systems and ion channels.
Case Study: Anticonvulsant Activity Evaluation
- Objective : To assess the anticonvulsant effects of this compound.
- Methodology : Animal models were used to evaluate seizure thresholds and frequency following administration of the compound.
- Results : The compound demonstrated a significant increase in seizure threshold, indicating its potential as an effective anticonvulsant agent .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action and optimize the structure for enhanced activity.
Table: Molecular Docking Results
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, including the reaction between appropriate precursors under controlled conditions. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Synthesis Overview
- Starting Materials : 4-Methoxyphenethylamine and phenyl isocyanate.
- Reagents : Acetic anhydride as a solvent.
- Conditions : Reflux for 6 hours followed by cooling and crystallization.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline Derivatives
3-(3-Chloro-4-Methoxyphenyl)-N-(2-Hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1190260-11-7)
- Molecular Formula : C₁₈H₁₆ClN₃O₄
- Molecular Weight : 373.8 g/mol
- Key Differences :
- Substitution at position 3: 3-chloro-4-methoxyphenyl vs. phenyl in the target compound.
- Carboxamide substituent: 2-hydroxyethyl vs. 4-methoxyphenethyl.
- The hydroxyethyl group may improve aqueous solubility compared to the lipophilic phenethyl chain in the target compound .
General Quinazoline Pharmacophore
- The 4-oxo-3,4-dihydroquinazoline core is a common scaffold in kinase inhibitors (e.g., EGFR inhibitors). Substituents at positions 3 and 7 dictate target specificity and potency. The 4-methoxyphenethyl group in the target compound likely enhances membrane permeability but may reduce solubility compared to polar substituents .
Benzothiazole Derivatives
N-(6-Chlorobenzothiazole-2-yl)-2-(4-Methoxyphenyl)acetamide
- Molecular Formula : C₁₆H₁₃ClN₂O₂S
- Key Differences :
- Core structure: Benzothiazole vs. quinazoline.
- Functional groups: Acetamide linked to 4-methoxyphenyl vs. carboxamide-phenethyl in the target.
- Implications :
- Benzothiazoles are associated with antimicrobial and anticancer activities. The 4-methoxyphenyl group may contribute to π-π stacking interactions in receptor binding, similar to the target compound. However, the benzothiazole core likely engages different biological targets (e.g., DNA topoisomerases) compared to quinazolines .
Formoterol-Related Compounds
Formoterol-Related Compound B: N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide
- Key Features: Ethanolamine core with a 4-methoxyphenethylamino group. Relative retention time (RRT): 0.7; relative response factor (RRF): 1.00 .
- Implications :
Comparative Data Table
Research Findings and Implications
Structural Flexibility: The 4-methoxyphenethyl group is a recurring motif across diverse scaffolds (quinazolines, benzothiazoles, ethanolamines), suggesting its versatility in enhancing receptor binding via hydrophobic or aromatic interactions.
Core-Dependent Activity : While the 4-methoxyphenethyl group may improve target affinity, the core structure determines the mechanism of action. Quinazolines are more likely to inhibit kinases, whereas benzothiazoles interact with DNA or microbial targets.
Solubility Trade-offs : Polar substituents (e.g., hydroxyethyl in ’s compound) improve solubility but may reduce membrane permeability compared to lipophilic phenethyl chains.
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
The compound can be synthesized through multi-step organic reactions involving starting materials such as aniline and 4-anisaldehyde. The synthesis typically employs catalysts and can be optimized using ultrasound irradiation to enhance yield. The molecular formula is with a molecular weight of .
Key Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C24H27N3O4 |
Molecular Weight | 421.5 g/mol |
IUPAC Name | This compound |
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For example, a related compound demonstrated a maximum COX-2 inhibitory activity of 47.1% at a concentration of 20 μM . The structural features that contribute to this activity include the presence of the methoxy group on the phenyl ring, which appears crucial for enhancing COX-2 inhibition.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds within this class have shown cytotoxic effects against several cancer cell lines. For instance, certain analogs exhibited selective cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating moderate to high potency .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound interacts with COX enzymes, inhibiting their activity and thereby reducing inflammation.
- Receptor Modulation : It may also bind to specific receptors involved in cell signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- COX Inhibition Study : A study assessed various derivatives for their ability to inhibit COX enzymes. The results indicated that modifications in the para-position significantly influenced inhibitory activity .
- Cytotoxicity Assessments : In vitro tests demonstrated that compounds similar to this compound exhibited IC50 values ranging from 10 μM to 50 μM against different cancer cell lines, suggesting they could serve as lead compounds for further development .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the quinazoline core. Key steps include:
- Condensation : Reacting 7-carboxamide precursors with substituted phenyl groups under reflux in solvents like dimethylformamide (DMF) or dioxane.
- Functionalization : Introducing the 4-methoxyphenethyl group via nucleophilic substitution or amide coupling. Catalysts such as zinc chloride (ZnCl₂) or potassium carbonate (K₂CO₃) are used to improve yields .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity (>95% by HPLC).
Q. Table 1: Representative Reaction Conditions
Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Core Formation | DMF | ZnCl₂ | 120 | 65–75 |
Substitution | THF | K₂CO₃ | 80 | 50–60 |
Final Coupling | Dioxane | None | 100 | 70–80 |
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm) .
- IR : Stretching frequencies for carbonyl (1650–1700 cm⁻¹) and amide (3200–3400 cm⁻¹) groups verify functional groups.
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and packing (e.g., CCDC deposition number required) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Standard assays include:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells).
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits.
- Antimicrobial Screening : Kirby-Bauer disc diffusion against E. coli or S. aureus.
Dose-response curves (1–100 μM) and positive controls (e.g., doxorubicin for cancer) are critical for validity .
Q. How does the compound’s solubility impact experimental design?
Methodological Answer: The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. For biological assays:
- Prepare stock solutions in DMSO (10 mM) and dilute in culture media (<0.1% DMSO final concentration).
- Stability tests (HPLC over 24 hours) confirm no degradation in PBS (pH 7.4) .
Q. Which analytical techniques monitor reaction progress and purity?
Methodological Answer:
- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization at 254 nm.
- HPLC : C18 column, acetonitrile/water gradient (60:40 to 90:10), retention time ~8.2 minutes.
- Mass Spectrometry : ESI-MS (m/z calc. 459.5; observed [M+H]⁺ 460.3) .
Advanced Research Questions
Q. How do substituent modifications influence structure-activity relationships (SAR)?
Methodological Answer: Systematic SAR studies involve:
- Electron-Withdrawing Groups : Replace 4-methoxy with chloro to enhance cytotoxicity (e.g., IC₅₀ reduced by 40% in HeLa cells).
- Chain Length : Extending the ethyl linker to propyl decreases solubility but improves target binding (SPR analysis shows KD = 12 nM vs. 35 nM for ethyl) .
Q. Table 2: SAR Trends
Modification | Biological Impact | Mechanism |
---|---|---|
Methoxy → Chloro | ↑ Cytotoxicity | Enhanced DNA intercalation |
Ethyl → Propyl linker | ↑ Target affinity | Improved hydrophobic interactions |
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
Methodological Answer: The carboxamide group acts as a directing group, facilitating electrophilic aromatic substitution. DFT calculations (B3LYP/6-31G*) show:
Q. How should researchers resolve contradictions between solubility and bioactivity data?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters to enhance aqueous solubility (e.g., 10-fold increase in PBS).
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to maintain potency while improving bioavailability .
Q. What strategies identify molecular targets in cancer pathways?
Methodological Answer:
- Proteomics : SILAC labeling + LC-MS/MS identifies upregulated apoptosis proteins (e.g., caspase-3).
- Molecular Docking : AutoDock Vina screens against kinase libraries; top hits include EGFR (binding energy = -9.2 kcal/mol).
- CRISPR Knockout : Validate target relevance by knocking out EGFR in A549 cells, reducing compound efficacy by 70% .
Q. How can crystallographic data improve drug design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.